Cas no 62882-02-4 (6-Chloroisoquinoline)

6-Chloroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloroisoquinoline
- 6-chloro-Isoquinoline
- Isoquinoline, 6-chloro- (6CI,9CI)
- Isoquinoline, 6-chloro-
- KSC492O6D
- NCJNOOHAQSFEJN-UHFFFAOYSA-N
- RP02333
- MB08350
- SY021135
- ST2412346
- AB0025921
- W7486
- A26444
- 882C024
- Z174
-
- MDL: MFCD09991646
- Inchi: 1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
- InChI Key: NCJNOOHAQSFEJN-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C2C([H])=NC([H])=C([H])C=2C=1[H]
Computed Properties
- Exact Mass: 163.018877g/mol
- Surface Charge: 0
- XLogP3: 2.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 163.018877g/mol
- Monoisotopic Mass: 163.018877g/mol
- Topological Polar Surface Area: 12.9Ų
- Heavy Atom Count: 11
- Complexity: 138
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 289.5℃ at 760 mmHg
- PSA: 12.89000
- LogP: 2.88820
6-Chloroisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
6-Chloroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloroisoquinoline PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1045662-25g |
6-Chloroisoquinoline |
62882-02-4 | 98% | 25g |
$190 | 2023-09-01 | |
Enamine | EN300-172556-0.5g |
6-chloroisoquinoline |
62882-02-4 | 95% | 0.5g |
$40.0 | 2023-09-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD135363-25g |
6-Chloroisoquinoline |
62882-02-4 | 98% | 25g |
¥580.0 | 2024-04-18 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021135-10g |
6-Chloroisoquinoline |
62882-02-4 | >95% | 10g |
¥263.00 | 2024-07-10 | |
Ambeed | A224530-250mg |
6-Chloroisoquinoline |
62882-02-4 | 98% | 250mg |
$12.0 | 2025-03-05 | |
Chemenu | CM102382-10g |
6-chloroisoquinoline |
62882-02-4 | 98% | 10g |
$*** | 2023-05-30 | |
TRC | B419380-10mg |
6-Chloroisoquinoline |
62882-02-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A189008118-25g |
6-Chloroisoquinoline |
62882-02-4 | 98% | 25g |
$406.64 | 2023-09-01 | |
TRC | B419380-50mg |
6-Chloroisoquinoline |
62882-02-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
Apollo Scientific | OR300089-5g |
6-Chloroisoquinoline |
62882-02-4 | 5g |
£42.00 | 2025-02-19 |
6-Chloroisoquinoline Related Literature
-
Xun Kou,Qingyang Zhao,Zheng-Hui Guan Org. Chem. Front. 2020 7 829
Additional information on 6-Chloroisoquinoline
Introduction to 6-Chloroisoquinoline (CAS No. 62882-02-4)
6-Chloroisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 62882-02-4, is a heterocyclic organic compound that belongs to the isoquinoline family. This compound features a nitrogen-containing aromatic ring system, with a chlorine substituent at the 6-position, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its unique structural and electronic properties have garnered significant attention in recent years, particularly in the development of novel therapeutic agents and materials.
The significance of 6-Chloroisoquinoline lies in its versatility as a building block in organic synthesis. The presence of the chlorine atom at the 6-position enhances its reactivity, allowing for further functionalization through various chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed processes. These attributes make it a preferred choice for medicinal chemists seeking to develop structurally diverse compounds with potential biological activity.
In recent years, research into 6-Chloroisoquinoline has been extensively explored for its applications in drug discovery. Isoquinoline derivatives have long been recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a chlorine substituent at the 6-position has been shown to modulate these properties, leading to the identification of novel lead compounds with enhanced efficacy and selectivity.
One of the most compelling areas of research involving 6-Chloroisoquinoline is its role in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural framework of 6-Chloroisoquinoline, researchers have designed molecules that can selectively inhibit specific kinases, thereby offering promising therapeutic strategies. For instance, studies have demonstrated that derivatives of 6-Chloroisoquinoline can interact with the ATP-binding site of kinases, disrupting their function and inhibiting tumor growth.
Another emerging application of 6-Chloroisoquinoline is in the field of materials science. The compound's ability to form stable complexes with metals has led to its use as a ligand in catalytic systems. These metal complexes exhibit unique electronic properties that make them suitable for applications such as luminescent sensors and organic light-emitting diodes (OLEDs). The chlorine atom's electron-withdrawing effect further enhances the compound's ability to participate in coordination chemistry, enabling the design of highly efficient catalytic systems.
The synthesis of 6-Chloroisoquinoline (CAS No. 62882-02-4) typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the Friedel-Crafts acylation of isoquinoline followed by chlorination at the 6-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 6-Chloroisoquinoline more accessible for industrial applications.
In conclusion, 6-Chloroisoquinoline represents a fascinating compound with broad applications across multiple scientific disciplines. Its role in drug discovery, particularly in developing kinase inhibitors and other therapeutic agents, underscores its importance in modern medicinal chemistry. Additionally, its utility in materials science highlights its potential beyond pharmaceuticals. As research continues to uncover new applications and synthetic strategies for this compound, its significance is expected to grow further.
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